5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine
Description
Chemical Structure and Properties:
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine (CAS: 937667-84-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-isothiazole ring system with an amine group at position 2. Its hydrochloride salt (CAS: 1365965-56-5, molecular formula: C₆H₉ClN₂S) is a derivative widely used in pharmaceutical and agrochemical research . The isothiazole ring, characterized by adjacent sulfur and nitrogen atoms, confers unique electronic properties and reactivity, making it valuable in drug design .
Applications: This compound serves as a key intermediate in synthesizing bioactive molecules.
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLGFHUNXLZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(SN=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629732 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937667-84-0 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentadiene derivative with a thiourea derivative, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 176.67 g/mol. It has a unique bicyclic structure featuring a cyclopentane ring fused to an isothiazole moiety. This compound is primarily used in research settings and has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
This compound hydrochloride is primarily used in research and development. Interaction studies have begun to explore how this compound hydrochloride interacts with various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Preliminary studies suggest that this compound hydrochloride exhibits notable biological activities. Several synthesis methods have been reported for producing this compound hydrochloride.
Several compounds share structural similarities with this compound hydrochloride. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine | Isoxazole derivative | Different heterocyclic ring (oxygen instead of sulfur) |
| 4H-Cyclopenta[c]isothiazole | Parent structure | Lacks amine functionality |
| 1,2-Benzothiazole | Thiazole derivative | More aromatic character; different biological activity profile |
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen and sulfur atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Thiophene Derivatives
Example Compounds :
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24)
- 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol (25)
Key Differences :
- Heteroatom Substitution: Thiophene contains a sulfur atom in a five-membered aromatic ring, whereas isothiazole includes adjacent sulfur and nitrogen atoms.
- Biological Activity: Compounds 24 and 25 exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀: 30.8–38.7 nM) by inhibiting tyrosine kinase ATP-binding sites, mimicking drugs like gefitinib . No comparable activity data are reported for the isothiazol-3-amine, though its structural similarity suggests possible kinase-targeting applications.
Synthetic Routes: Thiophene derivatives are synthesized via Grignard reactions or sulfone ester precursors, whereas isothiazol-3-amine synthesis involves hydroxylamine-O-sulfonate reactions with diketones or enaminones .
Isoxazole Derivatives
Example Compound :
- 5,6-Dihydro-4H-cyclopenta[c]isoxazole
Key Differences :
- Heteroatom Arrangement : Isoxazole contains oxygen and nitrogen atoms in adjacent positions, unlike isothiazole’s sulfur-nitrogen pair. Oxygen’s higher electronegativity reduces ring aromaticity compared to sulfur-containing analogs .
- Reactivity : Isoxazoles are typically synthesized via cyclization of hydroxylamine derivatives with diketones, whereas isothiazoles often require sulfur incorporation at earlier synthetic stages .
Pyrazole Derivatives
Example Compound :
- 1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
Key Differences :
- Ring Structure : Pyrazole contains two adjacent nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to isothiazole’s sulfur-nitrogen motif.
- Applications : This fluorophenyl-substituted pyrazole is a versatile intermediate in drug development, particularly for targeted therapies with enhanced pharmacokinetic profiles .
Biological Activity
5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₂S
- IUPAC Name : 5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine
- CAS Number : 937667-84-0
The compound features a fused ring structure containing nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities.
The precise mechanism of action of this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of nitrogen and sulfur atoms in its structure facilitates these interactions, potentially modulating the activity of target molecules and leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
- Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
2. Anticancer Potential
- The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines, although the specific pathways involved require further elucidation.
3. Enzyme Inhibition
- Research has indicated that this compound can inhibit certain enzymes, including cholinesterases. This property may have implications for neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against E. coli and S. aureus at concentrations above 50 µM. |
| Study B | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 30 µM. |
| Study C | Investigate enzyme inhibition | Demonstrated inhibition of acetylcholinesterase activity with an IC50 value of 25 µM. |
Summary of Research Findings
The biological activity of this compound is supported by various studies highlighting its potential as a bioactive molecule:
- Antimicrobial Properties : Effective against a range of bacteria.
- Anticancer Activity : Induces cell death in specific cancer cell lines.
- Enzyme Inhibition : Shows promise in neuropharmacology through cholinesterase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
